An In-depth Technical Guide to 3-Methoxypyridazin-4-amine Hydrochloride: A Key Heterocyclic Building Block
An In-depth Technical Guide to 3-Methoxypyridazin-4-amine Hydrochloride: A Key Heterocyclic Building Block
This guide provides a comprehensive technical overview of 3-Methoxypyridazin-4-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the core chemical properties, a robust synthetic pathway, and the rationale behind its application, particularly as a scaffold for kinase inhibitors.
Introduction: The Significance of the Pyridazine Scaffold
Nitrogen-containing heterocycles are foundational to modern pharmacology, with approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration containing such a motif.[1] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that can bind to a diverse range of biological targets, offering a fertile starting point for the development of novel therapeutic agents.[1]
3-Methoxypyridazin-4-amine hydrochloride (CAS: 1375069-37-6) is a functionalized pyridazine that serves as a versatile chemical intermediate. The specific arrangement of its methoxy and amino groups, combined with the inherent properties of the pyridazine core, makes it a valuable precursor for synthesizing more complex molecules, particularly in the pursuit of targeted therapies. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which are advantageous properties for handling and in certain reaction conditions.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and drug design. The following table summarizes the key properties of 3-Methoxypyridazin-4-amine hydrochloride.
| Property | Value | Source / Comment |
| IUPAC Name | 3-methoxypyridazin-4-amine;hydrochloride | |
| CAS Number | 1375069-37-6 | [2] |
| Molecular Formula | C₅H₈ClN₃O | [3] |
| Molecular Weight | 161.59 g/mol | [3] |
| Appearance | Expected to be a solid powder, likely off-white to light yellow. | Based on typical appearance of similar heterocyclic amine hydrochlorides. |
| Melting Point | 154-155 °C | Vendor data. The corresponding free base has a melting point of 128-129 °C. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents. | The hydrochloride salt form increases polarity and aqueous solubility.[1] Solubility of related compounds like 6-chloropyridazin-3-amine has been studied in various solvents.[4] |
| pKa (Predicted) | ~4-5 (for the pyridazinium ion) | Estimated based on the pKa of pyridazine and the electronic effects of the substituents. The amino group will also have a distinct pKa. |
| Storage Conditions | Store at room temperature in a tightly sealed container, protected from moisture. | Vendor recommendation. |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.5-9.0 (br s, 3H, -NH₂ + HCl), δ ~8.2 (d, 1H, pyridazine H), δ ~7.5 (d, 1H, pyridazine H), δ ~4.0 (s, 3H, -OCH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~155 (C-O), δ ~145 (C-N), δ ~130 (CH), δ ~120 (CH), δ ~55 (-OCH₃). Chemical shifts are highly dependent on the protonation state and solvent. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2800-2400 (N-H stretch, amine salt), ~1640 (N-H bend), ~1580, 1470 (C=C, C=N stretch), ~1250 (C-O stretch), ~1030 (C-O stretch). |
| Mass Spec. (ESI+) | m/z = 126.06 [M+H]⁺ (for the free base, C₅H₇N₃O). |
Synthesis and Reaction Chemistry
The synthesis of 3-Methoxypyridazin-4-amine hydrochloride is logically approached through nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyridazine precursor. A plausible and efficient synthetic route starts from the commercially available 3,4-dichloropyridazine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 3-Methoxypyridazin-4-amine HCl.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methodologies for nucleophilic substitution on chloropyridazines.[7][8][9]
Step 1: Synthesis of 4-Chloro-3-methoxypyridazine
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Rationale: The first step involves a regioselective nucleophilic substitution of one chlorine atom. The choice of methoxide as the nucleophile is straightforward for introducing the methoxy group. Methanol serves as both the solvent and a source for the methoxide in situ with the addition of sodium metal, or a solution of sodium methoxide in methanol can be used directly. The reaction is heated to reflux to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
-
To a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol or using a commercial solution), add 3,4-dichloropyridazine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-methoxypyridazine.
Step 2: Synthesis of 3-Methoxypyridazin-4-amine
-
Rationale: The second SNAr reaction replaces the remaining chlorine atom with an amino group. This step typically requires more forcing conditions (heat and pressure) due to the deactivating effect of the methoxy group on the pyridazine ring. A sealed reaction vessel is used to maintain pressure and prevent the escape of the volatile ammonia.
-
Place 4-Chloro-3-methoxypyridazine (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol) into a sealed pressure vessel.
-
Heat the vessel to a temperature between 100-140 °C for several hours. The reaction must be carefully monitored for pressure buildup.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
Extract the product into an organic solvent, dry, and concentrate. The crude 3-Methoxypyridazin-4-amine can be purified by crystallization or column chromatography.
Step 3: Formation of 3-Methoxypyridazin-4-amine Hydrochloride
-
Rationale: The final step is the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics. This is a simple acid-base reaction. Anhydrous conditions are preferred to prevent the incorporation of water into the final product.
-
Dissolve the purified 3-Methoxypyridazin-4-amine free base in a minimal amount of an anhydrous solvent such as diethyl ether or isopropanol (IPA).
-
To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield 3-Methoxypyridazin-4-amine hydrochloride.
Applications in Drug Discovery
The pyridazine core is a key pharmacophore in many biologically active compounds. Its ability to act as a hydrogen bond acceptor and its specific geometry make it an effective hinge-binding motif in kinase inhibitors.[10] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[10]
Role as a Scaffold for Kinase Inhibitors
The structure of 3-Methoxypyridazin-4-amine hydrochloride provides multiple points for diversification, making it an attractive starting point for library synthesis in drug discovery campaigns.
Caption: Key derivatization points on the 3-Methoxypyridazin-4-amine scaffold.
-
The 4-amino group: This primary amine is a versatile functional handle. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination to introduce larger substituents. These modifications allow for the exploration of interactions with solvent-exposed regions of an enzyme's active site.
-
The Pyridazine Ring: The C-H bonds on the pyridazine ring (at positions 5 and 6) can be functionalized through modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, after an initial halogenation or metallation step. This allows for the introduction of aryl or heteroaryl groups, which can occupy hydrophobic pockets within the kinase ATP-binding site.
While specific drugs directly derived from 3-Methoxypyridazin-4-amine hydrochloride are not prominently disclosed in public literature, numerous patents describe the use of closely related aminopyridazine scaffolds in the development of inhibitors for kinases such as EGFR, HPK1, and LRRK2.[11][12][13]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Methoxypyridazin-4-amine hydrochloride. Based on data for this and structurally related compounds, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
3-Methoxypyridazin-4-amine hydrochloride is a valuable and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available precursors and the presence of multiple functionalization points make it an ideal starting material for creating libraries of novel compounds. Its structural similarity to the core of known kinase inhibitors underscores its potential in the development of targeted therapeutics, particularly in oncology and immunology. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
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